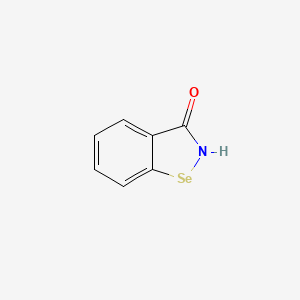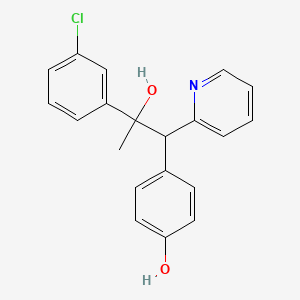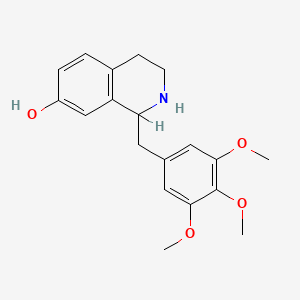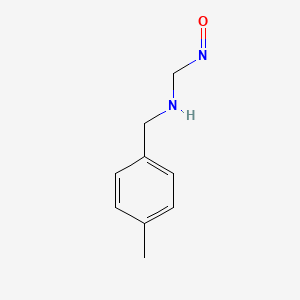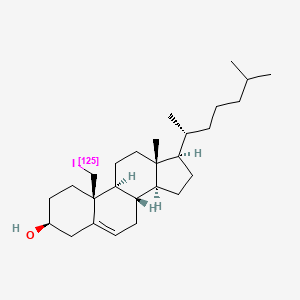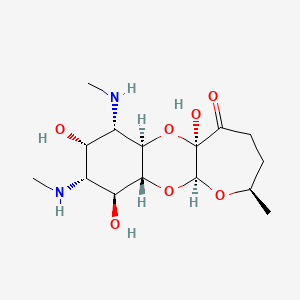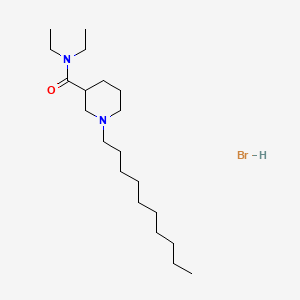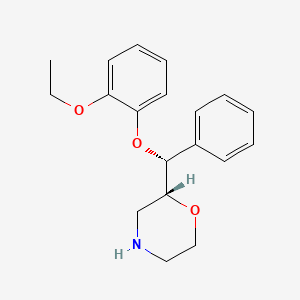
Reboxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used as an antidepressant. It is known for its efficacy in treating major depressive disorder, panic disorder, and narcolepsy . This compound is a morpholine derivative and is marketed under various brand names, including Edronax, Norebox, and Prolift .
Métodos De Preparación
Reboxetine is synthesized through a multi-step process involving the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)propanol. This intermediate is then reacted with morpholine to yield this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Reboxetine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include various hydroxylated and dealkylated derivatives of this compound .
Aplicaciones Científicas De Investigación
Reboxetine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of norepinephrine reuptake inhibitors. In biology, it is used to investigate the role of norepinephrine in various physiological processes. In medicine, this compound is extensively studied for its therapeutic effects in treating depression, panic disorder, and narcolepsy .
Mecanismo De Acción
Reboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft . This leads to enhanced noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. This compound has low affinity for serotonin and dopamine transporters, making it highly selective for norepinephrine . The primary molecular target of this compound is the sodium-dependent norepinephrine transporter .
Comparación Con Compuestos Similares
Reboxetine is often compared with other norepinephrine reuptake inhibitors such as atomoxetine and desipramine. Unlike this compound, atomoxetine is also used to treat ADHD, while desipramine is a tricyclic antidepressant with a broader spectrum of activity . This compound’s selectivity for norepinephrine reuptake inhibition distinguishes it from other compounds, making it a valuable tool for studying the role of norepinephrine in depression and other disorders .
Propiedades
Key on ui mechanism of action |
Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs. |
|---|---|
Número CAS |
98769-81-4 |
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19+/m1/s1 |
Clave InChI |
CBQGYUDMJHNJBX-MOPGFXCFSA-N |
SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |
SMILES isomérico |
CCOC1=CC=CC=C1O[C@H]([C@H]2CNCCO2)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |
melting_point |
170-171 °C |
Descripción física |
Solid |
Solubilidad |
Solubility: greater than 5 mg/mL in water /Mesylate/ |
Sinónimos |
2-((2-ethoxyphenoxy)benzyl)morpholine methanesulfonate reboxetine reboxetine mesylate Vestra |
Presión de vapor |
1.23X10-7 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B1229212.png)
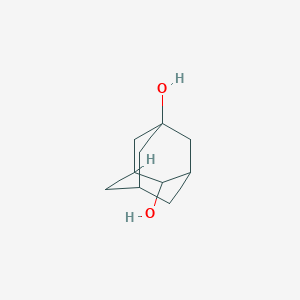
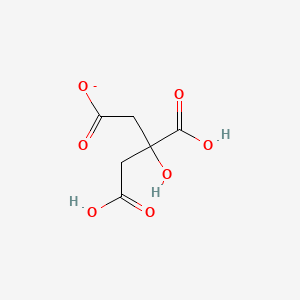
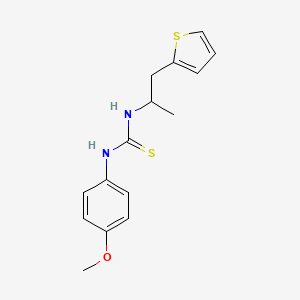
![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)
